

# Application Note: Quantification of Dodecylcyclohexane in Environmental Samples

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## Compound of Interest

Compound Name: Dodecylcyclohexane

Cat. No.: B156805

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## Abstract

This application note details a robust and sensitive method for the quantification of **dodecylcyclohexane** in various environmental matrices, including water and soil.

**Dodecylcyclohexane**, a component of certain petroleum products, can be introduced into the environment through industrial activities or accidental spills.[1] Monitoring its concentration is crucial for environmental assessment and remediation efforts. The protocol outlined below utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, a preferred and highly effective technique for the analysis of petroleum hydrocarbons.[2][3] This document provides comprehensive procedures for sample collection, preparation, and instrumental analysis tailored for researchers and scientists in environmental monitoring and related fields.

## Introduction

**Dodecylcyclohexane** (C<sub>18</sub>H<sub>36</sub>) is a saturated cyclic hydrocarbon.[4] Its presence in the environment is often associated with contamination from petroleum-based products like lubricating oils and diesel. Due to its hydrophobic nature and low polarity, it tends to accumulate in soil and sediment.[5] Accurate quantification of **dodecylcyclohexane** is essential for assessing the extent of contamination, understanding its environmental fate, and ensuring compliance with environmental regulations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of semi-volatile organic compounds (SVOCs) like **dodecylcyclohexane** in environmental

samples.[3] The method provides excellent separation of complex hydrocarbon mixtures and sensitive, selective detection, making it ideal for trace-level analysis.[6] This note provides a detailed protocol from sample collection through to data analysis.

## Experimental Workflow

The overall workflow for the quantification of **dodecylcyclohexane** is depicted below. It involves sample collection, a multi-step sample preparation phase including extraction and cleanup, followed by instrumental analysis and data processing.

Caption: Experimental workflow for **dodecylcyclohexane** analysis.

## Materials and Reagents

- Solvents (HPLC or GC grade): Dichloromethane, Acetone, Hexane, Isooctane
- Standards: **Dodecylcyclohexane** (analytical standard), Labeled internal standard (e.g., deuterated polycyclic aromatic hydrocarbon like Acenaphthene-d10)
- Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours), Sulfuric Acid
- Solid Phase Extraction (SPE): Florisil cartridges (e.g., 1g, 6mL)
- Glassware: Amber glass bottles, separatory funnels, Soxhlet extraction apparatus, Kuderna-Danish (K-D) concentrator, vials with PTFE-lined caps.

## Detailed Protocols

- Water Samples: Collect 1-liter samples in amber glass bottles, leaving minimal headspace. [7] Preserve by acidifying to pH <2 with sulfuric acid. Store at 4°C and extract within 7 days.
- Soil and Sediment Samples: Collect samples in wide-mouth amber glass jars.[7] Store at 4°C and extract within 14 days.
- Spiking: Spike the 1-L water sample with a known amount of a labeled internal standard.
- Extraction:

- Transfer the sample to a 2-L separatory funnel.
- Add 60 mL of dichloromethane, cap, and shake vigorously for 2 minutes, venting periodically.
- Allow the layers to separate and drain the organic (bottom) layer into a flask.
- Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.<sup>[7]</sup>
- Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
- Concentration: Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus. Further concentrate to about 0.5 mL under a gentle stream of nitrogen.<sup>[7]</sup>
- Solvent Exchange: Add 2-3 mL of isooctane and re-concentrate to 1 mL. This removes the more volatile extraction solvent.
- Homogenization and Spiking: Homogenize the sample and weigh out 10-20 g (dry weight equivalent) into a Soxhlet thimble. Spike with a known amount of a labeled internal standard.<sup>[7]</sup>
- Extraction:
  - Mix the soil with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
  - Place the thimble in a Soxhlet extractor.
  - Extract with a 1:1 mixture of acetone and hexane for 18-24 hours.<sup>[7]</sup>
- Concentration: Concentrate the extract to approximately 1 mL using a K-D apparatus followed by nitrogen blowdown.
- Cleanup:

- The concentrated extract may contain interfering compounds. A cleanup step using a Florisil SPE cartridge is recommended.[8]
- Condition the cartridge with hexane.
- Load the sample extract onto the cartridge.
- Elute the hydrocarbon fraction with a hexane/dichloromethane mixture.
- Concentrate the cleaned extract to a final volume of 1.0 mL in isooctane.

## GC-MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter	Condition
Gas Chromatograph	Agilent Intuvo 9000 GC or equivalent
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium or Hydrogen at a constant flow of 1.2 mL/min
Inlet	Split/splitless, operated in splitless mode
Inlet Temperature	280°C
Oven Program	Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quad Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM) for highest sensitivity and selectivity
SIM Ions (m/z)	Dodecylcyclohexane: 83, 111, 252; Internal Standard: (e.g., Acenaphthene-d10: 164)

Table 1: Suggested GC-MS operating conditions.

## Quantification and Quality Control

- Calibration: Prepare a multi-point calibration curve (e.g., 5 levels) by analyzing standards containing known concentrations of **dodecylcyclohexane** and a constant concentration of the internal standard. Plot the response factor (ratio of analyte peak area to internal standard peak area) against the concentration.
- Quantification: Calculate the concentration of **dodecylcyclohexane** in the sample extracts using the calibration curve. The final concentration in the original sample is determined by

accounting for the initial sample volume/weight and any dilution factors.

- Quality Control:
  - Method Blank: A method blank (reagent-only sample) should be processed with each batch of samples to check for contamination.
  - Matrix Spike: A sample should be spiked with a known amount of analyte before extraction to assess matrix effects and recovery. Recoveries should typically fall within 70-130%.
  - Duplicates: Analyze a duplicate sample to assess method precision. The relative percent difference (RPD) should be below 20%.

## Representative Quantitative Data

The following table summarizes hypothetical, yet typical, concentration ranges for **dodecylcyclohexane** in environmental samples. Actual concentrations are highly dependent on the proximity to contamination sources.

Environmental Matrix	Concentration Range (µg/L or µg/kg)	Notes
Surface Water	< 0.1 - 5 µg/L	Higher concentrations may be found near industrial discharge points.
Groundwater	< 0.05 - 2 µg/L	Lower levels are typical due to soil adsorption during leaching. [9]
Industrial Soil	100 - 5,000 µg/kg	Highly variable depending on the level and age of contamination.
River Sediment	50 - 2,000 µg/kg	Sediments act as a sink for hydrophobic compounds.[2]

Table 2: Typical concentration ranges of **Dodecylcyclohexane**.

Disclaimer: This application note is intended for guidance and research purposes. All laboratory work should be conducted by trained personnel in accordance with safety regulations. Method parameters may require optimization for specific instrumentation and sample matrices.

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